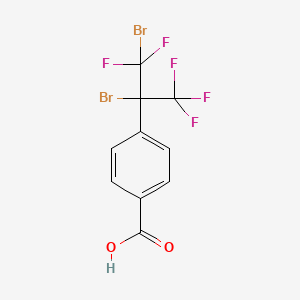
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl group. This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid typically involves the bromination and fluorination of appropriate precursor molecules. One common method includes the reaction of benzoic acid derivatives with brominated and fluorinated reagents under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of higher oxidation state carboxylic acids.
Scientific Research Applications
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromine and fluorine atoms into molecules.
Biology: Studied for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The benzoic acid moiety can interact with active sites in enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to modulate biochemical pathways by altering enzyme kinetics and substrate availability .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in having bromine atoms but lacks the fluorine atoms and benzoic acid moiety.
1,2-Dibromo-3-chloropropane: Contains bromine and chlorine atoms but differs in its overall structure and properties.
1,2-Dibromotetrachloroethane: Contains multiple halogen atoms but has a different core structure.
Uniqueness
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid is unique due to its combination of bromine and fluorine atoms attached to a benzoic acid core.
Properties
CAS No. |
61587-31-3 |
|---|---|
Molecular Formula |
C10H5Br2F5O2 |
Molecular Weight |
411.94 g/mol |
IUPAC Name |
4-(1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H5Br2F5O2/c11-8(9(12,13)14,10(15,16)17)6-3-1-5(2-4-6)7(18)19/h1-4H,(H,18,19) |
InChI Key |
UBDLXTIOGJCBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















